molecular formula C14H10F3NO3 B13914460 Benzyl 6-(trifluoromethoxy)nicotinate

Benzyl 6-(trifluoromethoxy)nicotinate

Cat. No.: B13914460
M. Wt: 297.23 g/mol
InChI Key: ZUCXTHLUOZOWLE-UHFFFAOYSA-N
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Description

Benzyl 6-(trifluoromethoxy)nicotinate is an organic compound with the molecular formula C14H10F3NO3 It is a derivative of nicotinic acid, where the benzyl group is attached to the nitrogen atom and the trifluoromethoxy group is attached to the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-(trifluoromethoxy)nicotinate typically involves the reaction of 6-(trifluoromethoxy)nicotinic acid with benzyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-(trifluoromethoxy)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Benzyl 6-(trifluoromethoxy)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 6-(trifluoromethoxy)nicotinate involves its interaction with specific molecular targets. It acts as a rubefacient and vasodilator, which means it can increase blood flow to the skin and cause redness. This effect is mediated through its interaction with nicotinic acid receptors, leading to the dilation of blood vessels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-(trifluoromethoxy)nicotinate is unique due to the presence of both the benzyl and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10F3NO3

Molecular Weight

297.23 g/mol

IUPAC Name

benzyl 6-(trifluoromethoxy)pyridine-3-carboxylate

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)21-12-7-6-11(8-18-12)13(19)20-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

ZUCXTHLUOZOWLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)OC(F)(F)F

Origin of Product

United States

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